Polygalic acid

Oncology Cytotoxicity Structure-Activity Relationship

Polygalic acid (senegenic acid) is a pentacyclic triterpenoid sapogenin (oleanane-type) and the foundational aglycone scaffold for numerous pharmacologically active saponins in Polygala species. It is biosynthesized as the core precursor from which glycosylated derivatives such as tenuifolin and senegenin are derived via differential glycosylation and processing.

Molecular Formula C29H44O6
Molecular Weight 488.7 g/mol
Cat. No. B8086789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolygalic acid
Molecular FormulaC29H44O6
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C(=O)O)C
InChIInChI=1S/C29H44O6/c1-25(2)12-13-29(24(34)35)11-8-17-16(18(29)14-25)6-7-20-26(17,3)10-9-21-27(20,4)15-19(30)22(31)28(21,5)23(32)33/h18-22,30-31H,6-15H2,1-5H3,(H,32,33)(H,34,35)/t18-,19-,20-,21+,22-,26-,27+,28-,29-/m0/s1
InChIKeyVZRKWGPIZJDNHC-ZLBVQBNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polygalic Acid: A Triterpenoid Sapogenin for Differentiated CNS and Antifungal Sourcing


Polygalic acid (senegenic acid) is a pentacyclic triterpenoid sapogenin (oleanane-type) and the foundational aglycone scaffold for numerous pharmacologically active saponins in Polygala species [1]. It is biosynthesized as the core precursor from which glycosylated derivatives such as tenuifolin and senegenin are derived via differential glycosylation and processing [2]. Unlike its downstream glycosides, polygalic acid represents the minimally decorated scaffold, offering researchers a defined starting point for structure-activity relationship (SAR) investigations of the 2β,3β,16α,23-tetrahydroxy-olean-12-ene-28-oic acid pharmacophore [3].

Procurement Risk: Why Polygalic Acid Cannot Be Interchanged with In-Class Glycosides


Generic substitution of polygalic acid with its glycosylated analogs (e.g., tenuifolin, onjisaponin B) or alternative sapogenins (e.g., senegenin) introduces uncontrolled experimental variability due to fundamental differences in molecular pharmacology and toxicology [1]. Polygalic acid serves as the non-glycosylated aglycone, whereas compounds like tenuifolin and onjisaponin B possess carbohydrate moieties that dramatically alter receptor affinity, cellular permeability, and off-target toxicity profiles [2]. Critically, in vivo sedative-hypnotic efficacy exhibits a clear rank order (Onjisaponin B > Tenuifolin > Senegenin) dictated by glycosylation pattern, while gastrointestinal irritation severity follows an identical hierarchy [2]. Substituting one for another without accounting for these glycosylation-driven differences in both efficacy and toxicity invalidates cross-study comparisons and risks experimental failure.

Polygalic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxicity Against Tumor Cells: Bisdesmosidic Glycosides vs. Prosapogenins

Glycosylation at C-3 and C-28 of the polygalic acid scaffold critically modulates cytotoxic potency. In the YAC-1 and P-815 tumor cell models, bisdesmosides of polygalic acid (glycosylated at both positions) demonstrated IC50 values significantly lower than those of the corresponding prosapogenins (monoglycosylated or aglycone forms) [1]. The acylglycosidic carbohydrate sequence 1-fucose-2 ← 1-rhamnose-4 ← 1-xylose-3 ← 1-rhamnose at C-28, in combination with an etherglycosidic glucose at C-3, produced the highest cytotoxic effect among tested derivatives [1].

Oncology Cytotoxicity Structure-Activity Relationship

Sedative-Hypnotic Efficacy: Direct Rank-Order Comparison of Polygala Saponins

In a direct comparative study evaluating the sedative activity of polygala saponins using pentobarbital-induced sleep tests in mice, the three compounds demonstrated a clear efficacy hierarchy. Onjisaponin B and tenuifolin significantly increased both the number of sleeping mice and prolonged sleeping time compared to control, whereas senegenin did not produce a statistically significant effect [1]. The established rank order for sedative-hypnotic effect was Onjisaponin B (OJB) > Tenuifolin (TEN) > Senegenin (SNG) [1].

CNS Pharmacology Sedation Behavioral Pharmacology

Gastrointestinal Irritation Toxicity: Parallel Rank-Order to Efficacy

The same comparative study that established the sedative efficacy rank order also quantified gastrointestinal (GI) irritation across the three polygala saponins. All three compounds significantly decreased gastric PGE2 levels, but the magnitude of GI irritation and damage followed the identical hierarchy: Onjisaponin B > Tenuifolin > Senegenin [1]. Notably, polygalic acid, as the biosynthetic precursor and aglycone scaffold, represents the least glycosylated form and is expected to exhibit lower GI toxicity based on this glycosylation-toxicity correlation [1].

Toxicology Safety Pharmacology GI Irritation

Antifungal Activity Modulation via Glycosylation: Polygalic Acid Glycosides Against Candida

The antifungal action of polygalic acid-derived saponins against pathogenic Candida species (C. albicans, C. glabrata, C. krusei, C. tropicalis) is directly modulated by the etherglycosidic carbohydrate units at C-3 and the acylglycosidic oligosaccharide at C-28 [1]. Variation in these glycosylation patterns alters antifungal potency, confirming that the polygalic acid aglycone is the essential pharmacophore whose activity can be fine-tuned [1].

Antifungal Candida SAR

Chemical Identity and Scaffold Integrity: Polygalic Acid as the Common Aglycone

Polygalic acid (2β,3β,16α,23-tetrahydroxy-olean-12-ene-28-oic acid) is the definitive aglycone scaffold from which senegenin and other glycosides are derived [1]. Quantitative conversion of pre-senegenin (2β,27-dihydroxy-23-carboxyoleanolic acid) with ethanolic hydrochloric acid yields a mixture of polygalic acid and senegenin [2]. This chemical relationship establishes polygalic acid as the minimally processed reference standard for analytical method development and botanical authentication of Polygala-derived materials [3].

Analytical Chemistry Quality Control Reference Standard

Neuroprotective Signaling: PPARγ/NF-κB Pathway Engagement In Vivo

Polygalic acid attenuates cognitive impairment in an Aβ42 oligomer-induced Alzheimer's disease mouse model through regulation of the PPARγ/NF-κB signaling pathway [1]. In vivo administration reduced cognitive deficits and suppressed expression of inflammation-related factors, while in vitro studies confirmed decreased microglia-mediated inflammatory cytokine production and reduced N2a neuronal cell apoptosis [1]. Critically, co-administration of the PPARγ inhibitor GW9662 reversed the neuroprotective effect, confirming pathway-specific mechanism [1].

Neuroprotection Alzheimer's Disease Inflammation

Polygalic Acid: Evidence-Backed Application Scenarios for Research and Industrial Use


Analytical Reference Standard for Polygala Saponin Quantification

Polygalic acid is an essential reference standard for LC-MS/MS method development and validation in pharmacokinetic studies of Polygala-derived saponins. The validated method demonstrates linear responses from 2.5 to 2000 ng/mL for polygalic acid, with extraction recovery ranging from 70.89 ± 4.60% to 88.49 ± 3.26%, enabling precise simultaneous quantification of polygala acid, senegenin, and 3,6′-disinapoylsucrose in biological matrices [1].

Aglycone Scaffold for Antifungal Glycoside SAR Studies

The pure polygalic acid aglycone serves as the defined starting material for synthesizing and testing novel glycosides against pathogenic Candida species. SAR studies confirm that antifungal potency is modulated by variation in the etherglycosidic carbohydrate units at C-3 and the acylglycosidic oligosaccharide at C-28, making the unmodified scaffold indispensable for controlled derivative synthesis and activity optimization [1].

Reference Compound for Tumor Cell Cytotoxicity SAR

Polygalic acid provides the baseline aglycone comparator for evaluating how differential glycosylation (bisdesmoside vs. prosapogenin) influences cytotoxic potency against YAC-1 and P-815 tumor cell lines. Studies demonstrate that bisdesmosides exhibit lower IC50 values (higher potency) than corresponding prosapogenins, with the specific acylglycosidic carbohydrate sequence at C-28 being a critical determinant of activity [1].

PPARγ-Targeted Neuroinflammation Drug Discovery

Polygalic acid is a mechanistically validated lead compound for PPARγ-targeted neuroinflammation research. In Aβ42 oligomer-induced AD mouse models, it attenuates cognitive deficits and suppresses inflammation-related factor expression, with neuroprotective effects specifically reversed by the PPARγ inhibitor GW9662, confirming on-target pathway engagement [1].

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